

Guide 1: Bria-IMT™ (SV-BR-1-GM) Regimen in Metastatic Breast Cancer

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Compound of Interest

Compound Name: BR-1

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Objective Comparison of the Bria-IMT™ Regimen

The Bria-IMT™ (SV-**BR-1**-GM) regimen is an investigational immunotherapy for advanced, refractory metastatic breast cancer. This guide compares data from its Phase I/IIa clinical trial with emerging data from combination therapies and outlines the protocol for its ongoing Phase 3 trial, which uses "Treatment of Physician's Choice" as a comparator.

Quantitative Data Summary

The following tables summarize the clinical trial results for the Bria-IMT™ regimen.

Table 1: Efficacy Results from the Phase I/IIa Single-Arm Trial of Bria-IMT™

Metric	Result	Citation
Disease Control (Stable Disease)	8 of 16 evaluable patients	[1]
Objective Regression of Metastases	4 of 16 evaluable patients	[1]
Progression-Free Survival (PFS) Improvement	Correlated with a drop in Cancer-Associated Macrophage-Like cells (CAMLs) (4.1 months vs. 1.8 months)	[1]
Delayed-Type Hypersensitivity (DTH) Response to SV-BR-1-GM	13 of 26 patients (50%)	[1]

Table 2: Outcomes from the Phase I/II Trial of Bria-IMT™ plus Checkpoint Inhibitor

Metric	Result	Citation
Median Overall Survival (OS) (Phase 3 formulation cohort, n=25)	15.6 months	[2]
Median Progression-Free Survival (PFS) (Phase 3 formulation cohort, n=25)	4.1 months	[2]
12-week Clinical Benefit Rate (CBR) (all subtypes, n=42)	55%	[2]
Overall Response Rate (ORR) - Hormone Receptor-positive	10%	[2]
Overall Response Rate (ORR) - HER2-positive	50%	[2]
Overall Response Rate (ORR) - Triple-Negative	0%	[2]

Experimental Protocols

Phase I/IIa Bria-IMT™ Monotherapy Regimen (NCT03066947)

This open-label, single-arm trial enrolled 26 patients with advanced, refractory metastatic breast cancer.[1] The treatment protocol was as follows:

- Pre-treatment: Low-dose cyclophosphamide (300 mg/m²) administered intravenously 2-3 days before the cell inoculation.[2][3]
- Inoculation: 20 million irradiated SV-**BR-1**-GM cells administered intradermally, split into four injection sites.[3][4]
- Post-treatment: Low-dose pegylated interferon-alpha injected at each inoculation site on day 2 or 3.[4]

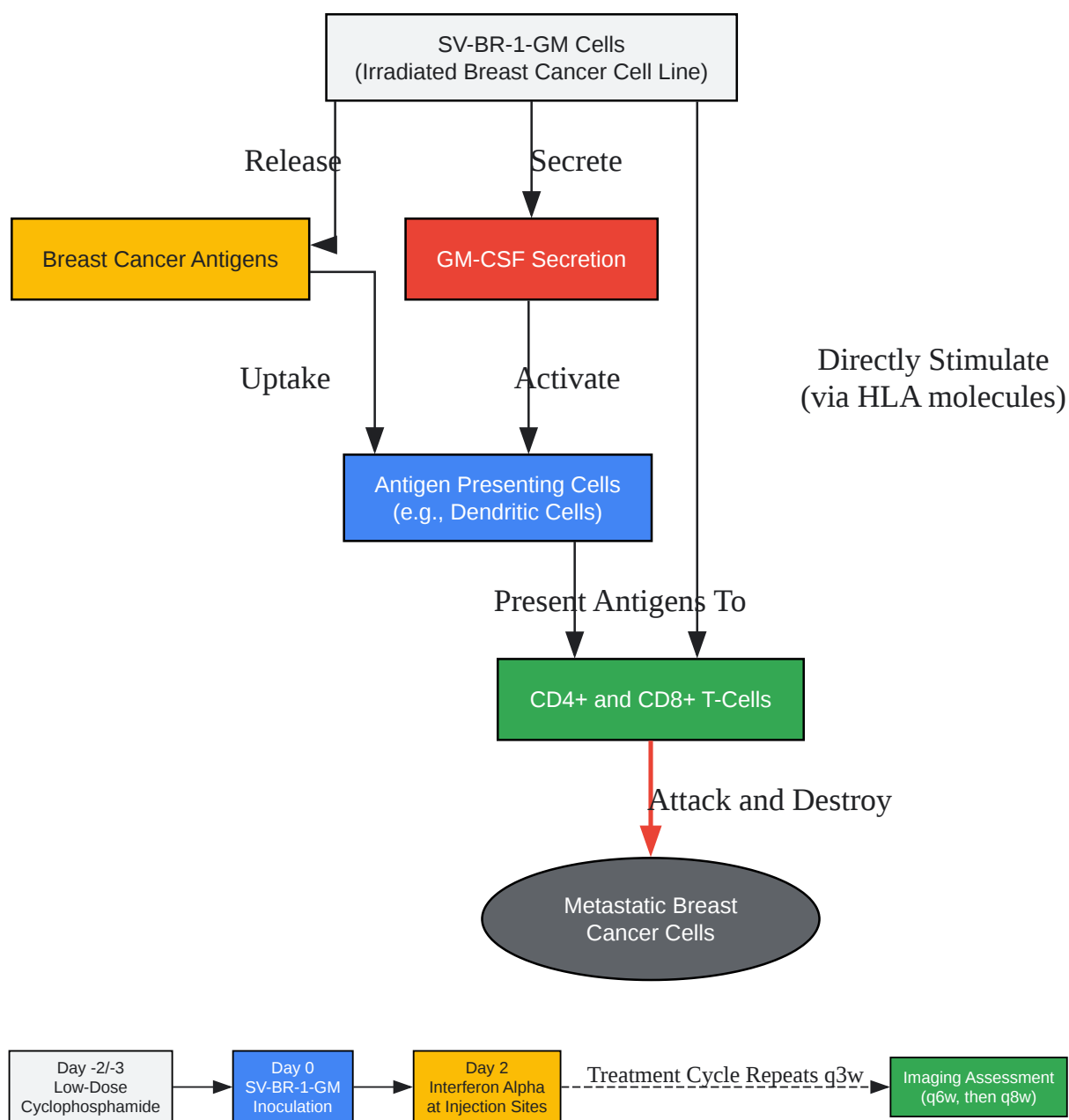
Phase 3 BRIA-ABC Trial Regimen (NCT06072612)

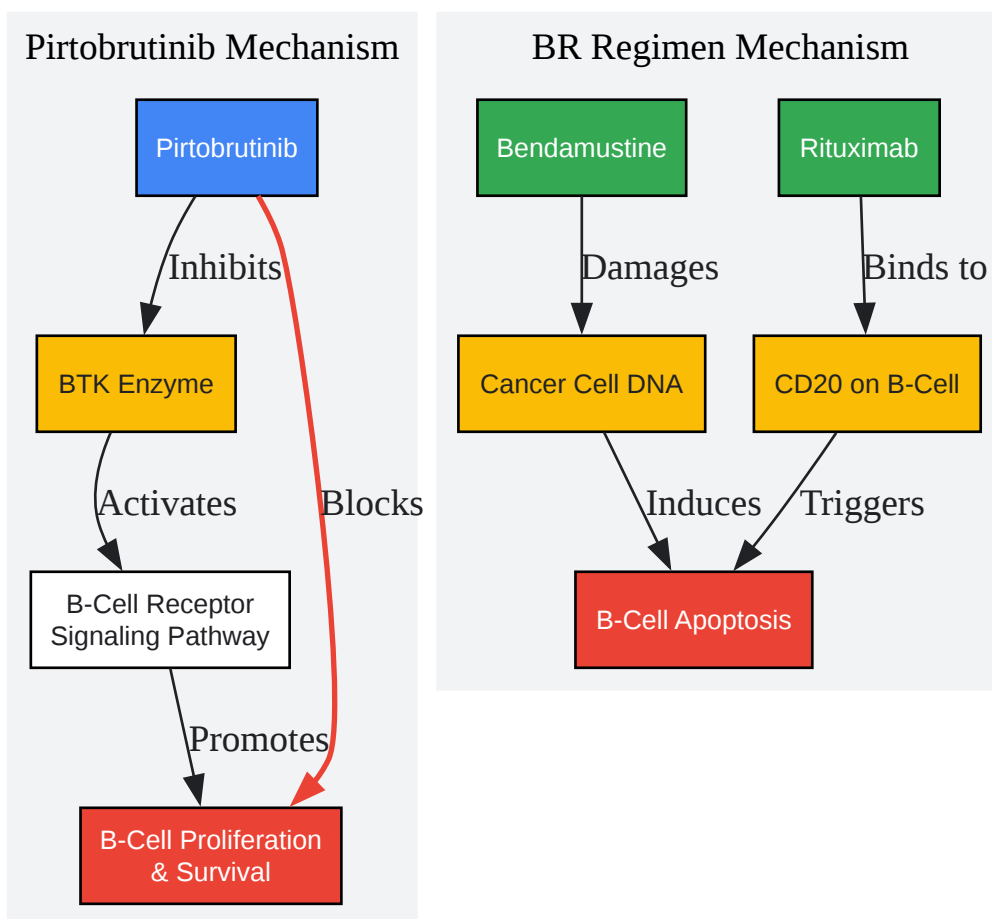
This is a multicenter, randomized, open-label study comparing the Bria-IMT™ regimen in combination with a checkpoint inhibitor (Retifanlimab) against the Treatment of Physician's Choice (TPC).[5][6]

- Combination Arm: Bria-IMT™ regimen (as described above) plus a checkpoint inhibitor, administered in 3-week cycles.[4][5]
- Comparator Arm: Treatment of Physician's Choice (TPC), with the specific treatment determined by the site's standard of care.[4][6]
- Patient Population: Patients with advanced metastatic or locally recurrent breast cancer with no approved alternative therapies.[6]

Mechanism of Action & Experimental Workflow

The Bria-IMT™ regimen utilizes a whole-cell cancer vaccine approach. The SV-**BR-1**-GM is a human breast cancer cell line genetically engineered to secrete Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][8][9] This stimulates a broad immune response against breast cancer antigens.





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